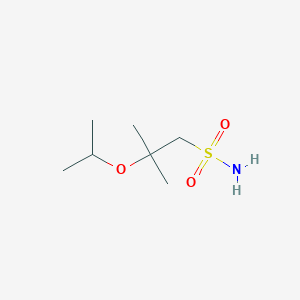

2-Isopropoxy-2-methylpropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Isopropoxy-2-methylpropane-1-sulfonamide” is a complex organic compound. The “2-Isopropoxy” part refers to an isopropoxy group attached at the 2nd carbon of the main chain . The “2-methylpropane” part refers to a propane molecule with a methyl group attached at the 2nd carbon . The “1-sulfonamide” part refers to a sulfonamide group attached at the 1st carbon .

Synthesis Analysis

Sulfonimidates, which are a class of compounds that “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely belongs to, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis

The molecular structure of “2-Isopropoxy-2-methylpropane-1-sulfonamide” likely involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular formula of the related compound “2-isopropoxy-2-methylpropane” is C7H16O .Physical And Chemical Properties Analysis

The related compound “2-isopropoxy-2-methylpropane” has a melting point of -95.35°C, a boiling point of 87.65°C, and a density of 0.7500 . It is slightly soluble in chloroform, ethyl acetate, and methanol, and has a water solubility of 0.5g/L at 25 ºC .科学的研究の応用

- Sulfinamides like tert-butanesulfinamide serve as chiral auxiliaries in asymmetric synthesis. They act as chiral ammonia equivalents, facilitating the synthesis of amines with high enantioselectivity .

- Sulfonimidates have been utilized as precursors for polymers. For instance, their decomposition at elevated temperatures provides a novel route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- These substituents can bear carbon-containing alkyl or aryl moieties, allowing for structural variation .

Asymmetric Synthesis and Chiral Auxiliaries

Precursors for Polymers

Alkyl Transfer Reagents

Diversity Modification

Cyclic Sulfonimidates

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid in bacterial cells .

Mode of Action

Sulfonamides, including 2-Isopropoxy-2-methylpropane-1-sulfonamide, are known to act as antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This competition inhibits the synthesis of folic acid, a critical component for bacterial growth and reproduction .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of folic acid in bacterial cells. By competing with PABA, it prevents the formation of folic acid, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Result of Action

The result of the action of 2-Isopropoxy-2-methylpropane-1-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and reproduction, the compound effectively inhibits the proliferation of bacteria .

将来の方向性

特性

IUPAC Name |

2-methyl-2-propan-2-yloxypropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCIAWXEWACZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)

![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)

![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)

![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)